molecular formula C14H13Cl2N B13357208 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Cat. No.: B13357208
M. Wt: 266.2 g/mol
InChI Key: RUQWNHGVURDYAM-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is an organic compound that features a dichlorophenyl group and a phenylethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine typically involves the reaction of 3,5-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group and phenylethanamine backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-phenylethanamine

InChI

InChI=1S/C14H13Cl2N/c15-12-6-11(7-13(16)8-12)14(9-17)10-4-2-1-3-5-10/h1-8,14H,9,17H2

InChI Key

RUQWNHGVURDYAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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